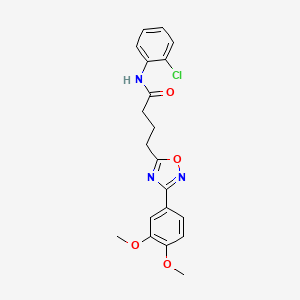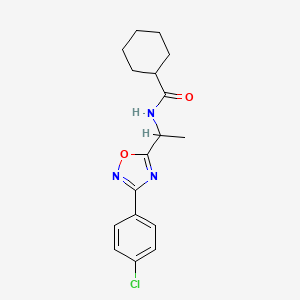
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoids. It has gained much attention in the scientific community due to its potential therapeutic effects.
Mécanisme D'action
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide acts on the cannabinoid receptor type 1 (CB1) and type 2 (CB2) in the body. CB1 receptors are mainly found in the central nervous system, while CB2 receptors are primarily located in the immune system. N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has a higher affinity for CB1 receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in the modulation of pain and inflammation responses.
Biochemical and Physiological Effects
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been found to inhibit cancer cell growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in lab experiments is that it has a high affinity for CB1 receptors, making it a potent activator of these receptors. However, one limitation is that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide. One area of interest is the development of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide analogs that may have improved therapeutic properties. Additionally, further studies are needed to understand the long-term effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide on the body and its potential for addiction. Finally, the potential use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Méthodes De Synthèse
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate, followed by cyclization with cyclohexanone, and then coupling with 1-bromo-3-chloropropane. The resulting product is then treated with sodium hydroxide to obtain N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been shown to have anti-cancer properties and may be used in cancer therapy.
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(19-16(22)13-5-3-2-4-6-13)17-20-15(21-23-17)12-7-9-14(18)10-8-12/h7-11,13H,2-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSWTDAQYKMNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)
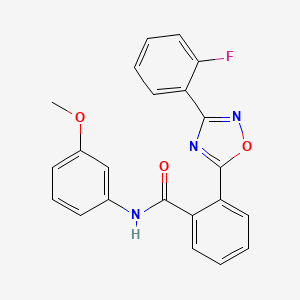

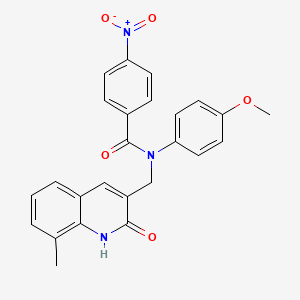
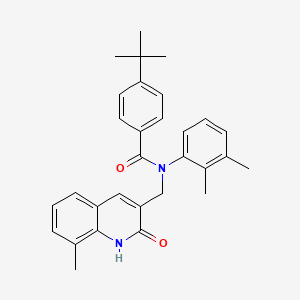


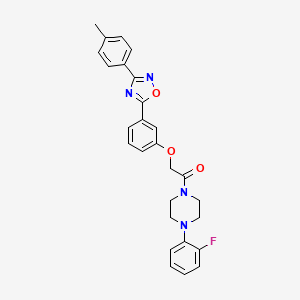

![4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
